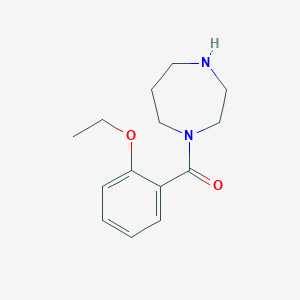
1-(2-Ethoxybenzoyl)-1,4-diazepane
Overview
Description
“1-(2-Ethoxybenzoyl)-1,4-diazepane” is a chemical compound. It is also known as "1-(2-ethoxybenzoyl)piperazine" . The CAS Number of this compound is 926254-20-8 . It has a molecular weight of 234.3 .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It contains a total of 39 bonds, including 19 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aromatic), and 1 secondary amine (aliphatic) .Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes involved in drug metabolism
Mode of Action
It’s worth noting that benzene derivatives can undergo electrophilic aromatic substitution because aromaticity is maintained . This involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring .
Biochemical Pathways
Compounds that inhibit enzymes involved in drug metabolism can affect a wide range of biochemical pathways . These enzymes play crucial roles in the metabolism and elimination of various endogenous and exogenous compounds, and their inhibition can lead to significant changes in these processes .
Result of Action
The inhibition of drug-metabolizing enzymes can have a wide range of effects, depending on the specific enzymes inhibited and the compounds they metabolize .
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-Ethoxybenzoyl)-1,4-diazepane in lab experiments is its ability to induce anxiolytic and sedative effects in animal models. This makes it a useful tool for studying the mechanisms of anxiety and depression. However, one of the limitations of using this compound is its potential for abuse and addiction, which makes it unsuitable for human use.
Future Directions
For the study of this compound include the development of new compounds with fewer side effects and the exploration of its potential use in the treatment of anxiety and depression in humans.
Scientific Research Applications
1-(2-Ethoxybenzoyl)-1,4-diazepane has been used in various scientific research studies. It has been found to exhibit anxiolytic and sedative effects in animal models. It has also been studied for its potential application in treating anxiety and depression. Furthermore, it has been used in the study of the GABA-A receptor, which is a target for many anxiolytic and sedative drugs.
properties
IUPAC Name |
1,4-diazepan-1-yl-(2-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-13-7-4-3-6-12(13)14(17)16-10-5-8-15-9-11-16/h3-4,6-7,15H,2,5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSHCIUKTDHFOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Tert-butoxycarbonyl)amino]-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B3174649.png)
![1-[(Dimethylcarbamoyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B3174656.png)
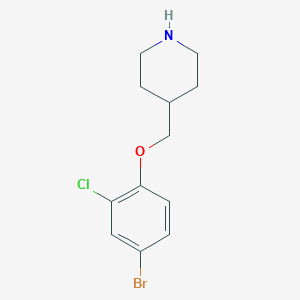
![2-Isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3174679.png)



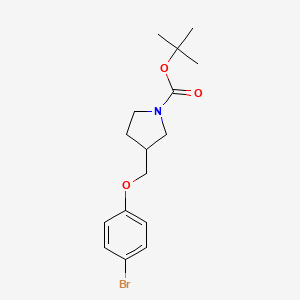

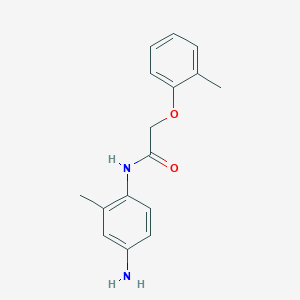
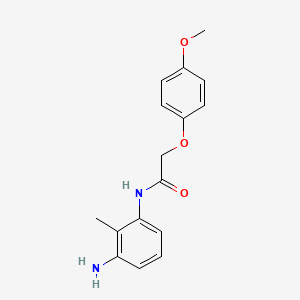

![4-[(Cyclopentyloxy)methyl]aniline](/img/structure/B3174738.png)